molecular formula C19H22N4O5S B2940900 methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034418-16-9

methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2940900
CAS No.: 2034418-16-9
M. Wt: 418.47
InChI Key: MYBVLKBBFJPCKW-UHFFFAOYSA-N
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Description

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a sulfamoyl linkage

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and sulfonamide-containing molecules. Examples include:

  • Methyl (4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate analogs with different substituents on the furan or pyrazole rings.
  • Sulfonamide derivatives with varying alkyl or aryl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl N-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-18(17-5-4-12-28-17)14(2)23(22-13)11-10-20-29(25,26)16-8-6-15(7-9-16)21-19(24)27-3/h4-9,12,20H,10-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBVLKBBFJPCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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